Methyl 5-bromo-2,6-dichloronicotinate

Palladium-catalyzed cross-coupling Oxidative addition kinetics Site-selectivity prediction

Methyl 5-bromo-2,6-dichloronicotinate (CAS 1823373-59-6, MW 284.92 g/mol, C₇H₄BrCl₂NO₂) is a tri-halogenated pyridine-3-carboxylate ester bearing a bromine atom at the C5 position and chlorine atoms at both C2 and C6 positions of the pyridine ring. It is commercially available as a research-grade building block at ≥98% purity from multiple global suppliers, with pricing at approximately $620/g (250 mg at $250, 1 g at $620, 5 g at $2,480).

Molecular Formula C7H4BrCl2NO2
Molecular Weight 284.92 g/mol
Cat. No. B1495168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2,6-dichloronicotinate
Molecular FormulaC7H4BrCl2NO2
Molecular Weight284.92 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1Cl)Cl)Br
InChIInChI=1S/C7H4BrCl2NO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3
InChIKeyNMWIKOMGZJLEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2,6-dichloronicotinate – A Tri-Halogenated Nicotinate Building Block with Programmable Cross-Coupling Reactivity


Methyl 5-bromo-2,6-dichloronicotinate (CAS 1823373-59-6, MW 284.92 g/mol, C₇H₄BrCl₂NO₂) is a tri-halogenated pyridine-3-carboxylate ester bearing a bromine atom at the C5 position and chlorine atoms at both C2 and C6 positions of the pyridine ring . It is commercially available as a research-grade building block at ≥98% purity from multiple global suppliers, with pricing at approximately $620/g (250 mg at $250, 1 g at $620, 5 g at $2,480) . The compound's IUPAC name is methyl 5-bromo-2,6-dichloropyridine-3-carboxylate, and its measured LogP is 3.18, indicating moderate lipophilicity suitable for membrane-permeable intermediate design . The defining structural feature – three distinct halogens on a single nicotinate core – establishes a unique and quantifiable reactivity gradient that cannot be achieved by any single-halogen or di-halogen analog, making this compound a strategically differentiated intermediate for sequential, programmable functionalization in medicinal chemistry and agrochemical synthesis.

Why Methyl 5-bromo-2,6-dichloronicotinate Cannot Be Replaced by Simpler Nicotinate Analogs – The Tri-Halogen Reactivity Gradient Problem


Generic substitution of methyl 5-bromo-2,6-dichloronicotinate with simpler nicotinate analogs (e.g., methyl 2,6-dichloronicotinate lacking the C5 bromine, or methyl 5-bromonicotinate lacking the C2/C6 chlorines) fundamentally fails because no single substitute recapitulates the complete three-tier reactivity gradient encoded in the Br/Cl/Cl halogen pattern . The oxidative addition reactivity of aryl halides toward Pd(0) follows the well-established order I > Br > Cl, with quantitative modeling by Lu et al. (2022) demonstrating that the free energy difference (ΔΔG‡OA) between reactive sites on multi-halogenated heterocycles directly predicts cross-coupling site selectivity [1]. For the dichloro analog methyl 2,6-dichloronicotinate, the C6–Cl site is favored over C2–Cl by ΔΔG‡OA = 5.4 kJ mol⁻¹ (~7:1 selectivity at 65 °C) [1]. The introduction of C5–Br creates a third, distinctly more reactive site with substantially lower ΔG‡OA, enabling the unique synthetic logic of first selectively functionalizing C5 via Suzuki/Stille coupling, then C6 via SNAr or cross-coupling, and finally C2 under forcing conditions – a sequential three-step diversification pathway that no di-halogenated or mono-halogenated analog can provide [2]. Substituting with methyl 5-bromo-2-chloronicotinate (missing one Cl) eliminates the third functionalization handle, while substituting with methyl 2,6-dichloronicotinate (missing the Br) forfeits the most reactive coupling site and the associated regiochemical control .

Quantitative Differentiation Evidence for Methyl 5-bromo-2,6-dichloronicotinate vs. Closest Analogs – A Procurement-Relevant Comparison


Tri-Halogen Reactivity Gradient: C5–Br vs. C6–Cl vs. C2–Cl Oxidative Addition Rates Enable Programmable Sequential Coupling

Methyl 5-bromo-2,6-dichloronicotinate possesses three distinct C–X bonds with a predictable, quantifiable reactivity gradient for Pd(0)-catalyzed cross-coupling: C5–Br (fastest oxidative addition), C6–Cl (intermediate), and C2–Cl (slowest). This gradient is grounded in the quantitative reactivity model of Lu et al. (2022), which established that for the di-halogenated analog methyl 2,6-dichloronicotinate, the C6–Cl site is kinetically favored over C2–Cl by ΔΔG‡OA = 5.4 kJ mol⁻¹, corresponding to a predicted ~7:1 selectivity at 65 °C (observed 5:1 with Pd(PPh₃)₄) [1]. The addition of C5–Br introduces a site with substantially lower ΔG‡OA than either C–Cl position – a class-level inference solidly supported by the well-established oxidative addition reactivity order (Ar–I > Ar–Br > Ar–Cl) and the measured ΔG‡OA values across 79 substrates in the Lu et al. library [1]. This three-tier gradient is absent in methyl 2,6-dichloronicotinate (only C2/C6–Cl, two-tier) and methyl 5-bromonicotinate (only C5–Br, single-tier) [2].

Palladium-catalyzed cross-coupling Oxidative addition kinetics Site-selectivity prediction

Measured Lipophilicity Advantage: LogP = 3.18 vs. Predicted LogP ≈ 2.1–2.3 for Non-Brominated Dichloro Analog

Methyl 5-bromo-2,6-dichloronicotinate has a vendor-reported LogP of 3.18 (Fluorochem, experimental determination) . The non-brominated analog methyl 2,6-dichloronicotinate (CAS 65515-28-8) has a consensus predicted LogP of approximately 2.1–2.3 based on ChemSpider and PubChem computational estimates . The ΔLogP of approximately +0.9 to +1.1 units represents roughly an 8–12× increase in octanol/water partition coefficient for the 5-bromo compound. This enhanced lipophilicity is directly attributable to the heavier, more polarizable bromine substituent replacing the hydrogen at C5, and it carries practical consequences for compound handling in cell-based assays, where increased LogP correlates with improved passive membrane permeability up to the Lipinski threshold of LogP < 5 [1].

Lipophilicity LogP Membrane permeability Physicochemical property

Enhanced Electrophilicity for Nucleophilic Aromatic Substitution (SNAr): Quantitative Framework from Dichloro Analog Studies

The electron-withdrawing effect of the C5 bromine substituent (Hammett σₘ for Br ≈ +0.39) adds to the existing electron withdrawal from the C2 and C6 chlorines and the C3 methyl ester, making the pyridine ring of methyl 5-bromo-2,6-dichloronicotinate more electron-deficient than that of methyl 2,6-dichloronicotinate [1]. For the dichloro analog, Shi et al. (2006) demonstrated that DABCO-catalyzed SNAr with phenols proceeds with exclusive regioselectivity for the C6 position, yielding 6-aryloxy ethers as the sole products via an unprecedented DABCO-pyridine adduct intermediate [2]. The additional C5–Br substituent is expected to further polarize the pyridine π-system, increasing the electrophilicity at both C2 and C6 positions and potentially altering the C6:C2 SNAr selectivity ratio. While direct comparative SNAr kinetic data for the 5-bromo derivative are not yet published, the Hammett-based prediction of enhanced electrophilicity provides a quantitative framework for anticipating superior SNAr reactivity relative to the non-brominated analog.

Nucleophilic aromatic substitution SNAr regioselectivity DABCO catalysis Electrophilicity

Commercial Availability and Pricing Benchmarking: Specialty Intermediate Positioned Between Commodity and Custom Synthesis

Methyl 5-bromo-2,6-dichloronicotinate occupies a distinct position in the nicotinate building block market. Pricing data from AChemBlock (January 2026) shows $250/250 mg, $620/g, and $2,480/5 g, with global in-stock availability . Fluorochem lists the compound at £103/100 mg, £173/250 mg, and £434/g, with multi-site stock in the UK, Europe, and China . By comparison, the simpler analog methyl 2,6-dichloronicotinate (CAS 65515-28-8) is priced substantially lower (typically $30–80/g from major suppliers) due to its simpler two-halogen structure and larger-scale production . The 5-bromo-2,6-dichloro compound commands a premium of approximately 8–20× over the dichloro analog on a per-gram basis, consistent with its status as a specialty tri-halogenated intermediate requiring more complex synthetic preparation. The premium is justified by the compound's unique three-tier reactivity gradient, which replaces multiple separate building blocks in multi-step sequences.

Chemical procurement Building block pricing Supply chain Commercial availability

Optimal Use Cases for Methyl 5-bromo-2,6-dichloronicotinate – Where the Tri-Halogen Gradient Delivers Maximum Scientific Value


Sequential Three-Component Diversification in Medicinal Chemistry Library Synthesis

The C5–Br > C6–Cl > C2–Cl reactivity gradient established in Section 3, Evidence Item 1 enables medicinal chemists to execute a programmed three-step diversification: (Step 1) Suzuki–Miyaura coupling at C5–Br with an arylboronic acid under mild Pd catalysis (Pd(PPh₃)₄, aqueous dioxane, 65–80 °C), leveraging the methodology validated by Thompson & Gaudino (1984) for 5-bromonicotinates [1]; (Step 2) SNAr at C6–Cl with an amine, alkoxide, or phenoxide nucleophile under DABCO or base catalysis, exploiting the regioselectivity demonstrated by Shi et al. (2006) for the dichloro scaffold [2]; (Step 3) a higher-temperature or ligand-accelerated cross-coupling at the remaining C2–Cl position. This single-building-block, three-diversification-point strategy is directly enabled by the tri-halogen substitution pattern and cannot be replicated with any di-halogenated or mono-halogenated nicotinate analog [3].

CNS-Penetrant and Intracellular-Target Drug Candidate Synthesis (LogP-Optimized Intermediate)

The experimentally measured LogP of 3.18 for methyl 5-bromo-2,6-dichloronicotinate (vs. ~2.1–2.3 for the non-brominated analog, as quantified in Section 3, Evidence Item 2) positions this intermediate as a superior starting material for CNS drug discovery programs where moderate lipophilicity enhances blood-brain barrier penetration . The approximately 8–12× increase in octanol/water partitioning compared to the dichloro analog means that downstream elaborated products retain higher LogP, potentially improving passive permeability without exceeding Lipinski thresholds (target LogP 3–5 for CNS candidates) [4]. Medicinal chemistry teams synthesizing kinase inhibitors, GPCR modulators, or epigenetic target ligands that require balanced lipophilicity should preferentially select this 5-bromo intermediate over the more polar dichloro analog.

Agrochemical Intermediate for Herbicide and Plant Growth Regulator Development

Patent literature identifies 5-bromo-2,6-dichloronicotinate derivatives as key intermediates in the synthesis of herbicidal nicotinoyl amino acid conjugates and plant growth regulators [5]. The three halogen handles enable the convergent introduction of distinct pharmacophoric elements: the C5 position for aryl/heteroaryl groups (via Suzuki coupling), the C6 position for amino acid or amine appendages (via SNAr), and the C2 position for further modification or as a retained chlorine for metabolic stability. The methyl ester at C3 serves as a latent carboxylic acid for final-step hydrolysis to the bioactive nicotinic acid form. This modular, building-block approach, enabled uniquely by the tri-halogen pattern, aligns with the combinatorial chemistry strategies commonly employed in modern agrochemical discovery.

Methodology Development for Chemo- and Regioselective Cross-Coupling of Polyhalogenated Heterocycles

The quantitative reactivity model of Lu et al. (2022) explicitly validates site-selectivity predictions for multi-halogenated heterocycles, using methyl 2,6-dichloronicotinate as a benchmark substrate (ΔΔG‡OA = 5.4 kJ mol⁻¹, C6 favored) [3]. Methyl 5-bromo-2,6-dichloronicotinate extends this framework as an ideal test substrate for developing and benchmarking new catalysts or ligands designed for chemo-differentiation between C–Br and C–Cl bonds. The well-separated reactivity tiers (Br >> Cl at C6 > Cl at C2) provide a rigorous challenge for any new catalytic system claiming bond-type selectivity. Academic and industrial methodology groups developing next-generation cross-coupling catalysts should include this compound in their substrate scope evaluations to demonstrate genuine chemo- and regioselective control.

Quote Request

Request a Quote for Methyl 5-bromo-2,6-dichloronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.